1,1-Dichloroethanol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloroethanol;phosphoric acid is a compound that combines the properties of both 1,1-dichloroethanol and phosphoric acid 1,1-Dichloroethanol is a chlorinated alcohol with the molecular formula C2H4Cl2O, while phosphoric acid is a triprotic acid with the molecular formula H3PO4
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloroethanol can be synthesized through the chlorination of ethanol or ethylene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron (III) chloride (FeCl3) at controlled temperatures to prevent over-chlorination . Phosphoric acid is commonly prepared by the hydration of phosphorus pentoxide (P2O5) or by the reaction of sulfuric acid with phosphate rock .
Industrial Production Methods
Industrial production of 1,1-dichloroethanol involves the chlorination of ethylene in the presence of a catalyst. The process requires precise control of temperature and pressure to maximize yield and minimize by-product formation . Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock, or by the thermal process, which involves the burning of elemental phosphorus to produce phosphorus pentoxide, followed by hydration .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichloroacetic acid.
Reduction: It can be reduced to form 1,1-dichloroethane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Phosphoric acid, being a strong acid, participates in acid-base reactions, esterification, and dehydration reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products
Oxidation: Dichloroacetic acid.
Reduction: 1,1-Dichloroethane.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
1,1-Dichloroethanol;phosphoric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-dichloroethanol involves its interaction with cellular components, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. Phosphoric acid acts as a proton donor in acid-base reactions and can catalyze various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloroethane: Similar in structure but lacks the hydroxyl group.
1,2-Dichloroethane: Has two chlorine atoms on adjacent carbon atoms.
Ethylidene chloride: Another name for 1,1-dichloroethane.
Uniqueness
1,1-Dichloroethanol is unique due to the presence of both hydroxyl and chlorine groups, which impart distinct reactivity and chemical properties. Its combination with phosphoric acid further enhances its versatility in various applications .
Properties
CAS No. |
25265-60-5 |
---|---|
Molecular Formula |
C6H15Cl6O7P |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
1,1-dichloroethanol;phosphoric acid |
InChI |
InChI=1S/3C2H4Cl2O.H3O4P/c3*1-2(3,4)5;1-5(2,3)4/h3*5H,1H3;(H3,1,2,3,4) |
InChI Key |
HGTBMWASWRHTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)(Cl)Cl.CC(O)(Cl)Cl.CC(O)(Cl)Cl.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.